4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid
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Overview
Description
4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a complex organic compound that features a unique structure combining coumarin and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of hydrazinobenzoic acid with 3-acetylcoumarin to form a hydrazone derivative. This intermediate is then reacted with an in situ generated Vilsmeier reagent to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of drug-resistant infections.
Mechanism of Action
The mechanism of action of 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: This compound shares a similar coumarin and benzoic acid structure but differs in the heterocyclic moiety.
4-[5-(2-oxochromen-3-yl)-1H-imidazol-3-yl]benzoic acid: Similar to the target compound but lacks the sulfur atom in the imidazole ring.
Uniqueness
4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is unique due to the presence of both coumarin and imidazole moieties, along with a sulfur atom in the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)21-10-15(20-19(21)26)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJIUHGQLDMPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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